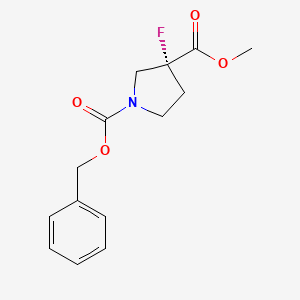![molecular formula C9H16ClN B13900843 3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)
3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride is a synthetic compound with a unique bicyclic structure. This compound is characterized by its spiro linkage, which connects a bicyclo[3.2.1]octane ring system to a cyclopropane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
作用機序
The mechanism of action of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride: Shares a similar bicyclic structure but differs in the position of the spiro linkage.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different nitrogen placement, leading to distinct chemical properties and applications.
Uniqueness
3-Azaspiro[bicyclo[321]octane-8,1’-cyclopropane] hydrochloride is unique due to its specific spiro linkage and the resulting three-dimensional structure
特性
分子式 |
C9H16ClN |
|---|---|
分子量 |
173.68 g/mol |
IUPAC名 |
spiro[3-azabicyclo[3.2.1]octane-8,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8-6-10-5-7(1)9(8)3-4-9;/h7-8,10H,1-6H2;1H |
InChIキー |
XNFHJTVHLIZOBB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNCC1C23CC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
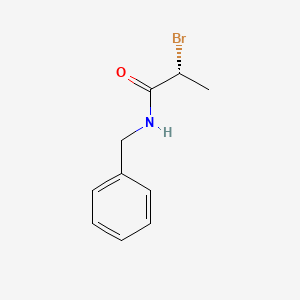
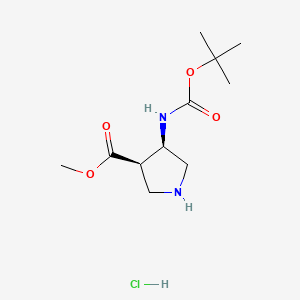
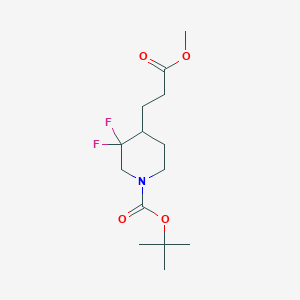

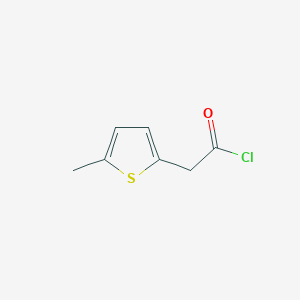
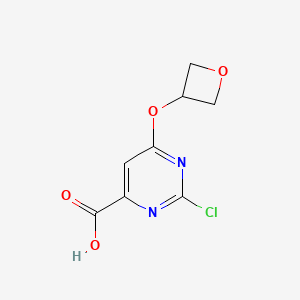

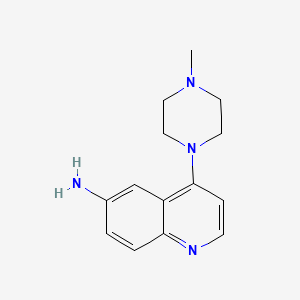
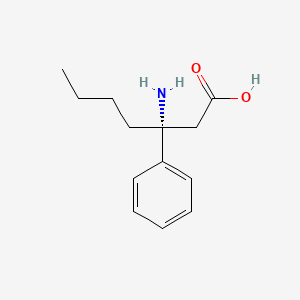
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
